2-(5-BROMO-1H-INDOL-1-YL)-N-(2,2-DIMETHYLOXAN-4-YL)ACETAMIDE
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Overview
Description
2-(5-BROMO-1H-INDOL-1-YL)-N-(2,2-DIMETHYLOXAN-4-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a brominated indole moiety and an acetamide group attached to a dimethyloxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-1H-INDOL-1-YL)-N-(2,2-DIMETHYLOXAN-4-YL)ACETAMIDE typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Acetamide: The brominated indole is then reacted with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide derivative.
Attachment of Dimethyloxane Ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Functionalized indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(2,2-dimethyloxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-17(2)10-14(6-8-22-17)19-16(21)11-20-7-5-12-9-13(18)3-4-15(12)20/h3-5,7,9,14H,6,8,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDKCIMSTRTHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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